

Historical Applications of Rosin in Traditional Medicine: A Technical Guide

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Abstract

Rosin, the solid resin obtained from pines and other coniferous trees, has been a cornerstone of traditional medicine across diverse cultures for centuries. Its therapeutic applications, rooted in empirical observation, are now being elucidated by modern pharmacological research. This technical guide provides an in-depth exploration of the historical and traditional uses of **rosin**, detailing its preparation and application for a range of ailments. It further bridges this historical knowledge with contemporary scientific understanding by outlining the molecular mechanisms and signaling pathways through which its constituent resin acids exert their effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the ethnopharmacological significance and therapeutic potential of this natural product.

Introduction

The use of plant-based resins for medicinal purposes is a practice that dates back to antiquity. [1] Among these, **rosin**, also known as colophony or Greek pitch, has been employed extensively in various traditional healing systems, from Traditional Chinese Medicine (TCM) and Ayurveda to Native American and European folk medicine. [2][3][4] Historically, **rosin's** therapeutic value has been attributed to its pronounced antiseptic, anti-inflammatory, wound-healing, and analgesic properties. [2][4][5][6][7]

This guide synthesizes historical accounts and modern scientific literature to present a detailed overview of **rosin**'s traditional medicinal applications. It includes quantitative data on historical formulations, detailed protocols for traditional preparations, and visualizations of the biochemical pathways modulated by **rosin**'s active components.

Traditional Medicinal Applications of Rosin

Rosin's use in traditional medicine is vast and varied, primarily centered on topical applications for skin ailments and pain relief, as well as inhalational and, less commonly, internal uses for respiratory and other conditions.

Topical Applications

The most widespread use of **rosin** has been in the form of salves, plasters, and poultices for treating wounds, burns, sores, and abscesses.^{[2][3][4]} Its adhesive nature made it an excellent base for plasters, helping to keep medicinal herbs in place while providing its own therapeutic benefits.^[2]

- **Wound Healing and Antiseptic:** **Rosin** was applied to cuts, scrapes, and wounds to prevent infection and accelerate healing.^{[4][5][7]} Its antimicrobial properties are primarily effective against Gram-positive bacteria. The mechanism is believed to involve the disruption of bacterial cell membranes.
- **Drawing Agent:** In folk medicine, **rosin** salves are renowned for their ability to "draw out" foreign objects like splinters from the skin.^{[2][8]}
- **Anti-inflammatory:** Used to alleviate pain and inflammation associated with arthritis, rheumatism, and muscle stiffness.^{[7][8][9][10]}
- **Skin Conditions:** Traditional remedies have employed **rosin** for a variety of skin complaints, including eczema, psoriasis, and insect bites.^{[4][5]}

Respiratory Ailments

The aromatic and expectorant properties of **rosin** were harnessed to treat respiratory conditions.

- Inhalation: The fumes from burning pine resin were inhaled to clear sinuses, relieve congestion, and treat coughs, bronchitis, and asthma.[\[5\]](#)[\[7\]](#)[\[9\]](#)
- Internal Preparations: In colonial America, **rosin** was used in cold and cough remedies.[\[10\]](#)[\[11\]](#)

Internal Use

While less common, some traditions incorporated **rosin** into internal remedies.

- Traditional Chinese Medicine (TCM): Known as Song Xiang, **rosin** is used to expel wind and dampness, promote tissue regeneration, and alleviate pain.[\[12\]](#) It is indicated for conditions like rheumatic arthritis and sores.[\[12\]](#)
- Other Uses: Historical records mention its use as a diuretic and for urinary tract infections.[\[9\]](#) During the American Civil War, it was used as a stimulant, diuretic, and laxative.[\[10\]](#)[\[11\]](#)

Quantitative Data from Traditional Formulations

The following tables summarize quantitative data extracted from historical and traditional recipes for **rosin**-based medicinal preparations.

Preparation Type	Rosin (Colophony)	Other Ingredients	Traditional Use	Source
Salve/Ointment	31.5%	Base (unspecified)	Pustular skin dermatoses (e.g., carbuncles, cystic acne)	Tako-no-Suidashi (Japanese Remedy)
Salve	1 part	1 part Oil (Olive or Almond), 0.25 parts Beeswax	Sores, irritated skin	Traditional Salve Recipe
Salve	2 ounces	4 ounces infused Olive Oil, 0.5 ounces Beeswax	Minor cuts, scrapes, wounds, drawing out splinters	Traditional Salve Recipe
Ointment	4 ounces	4 ounces Virgin Wax, 2 ounces Incense	Scratches, sores	Leonardo da Vinci's Recipe
Topical Solution	25-35% (w/w)	Olive Oil	Abscesses, carbuncles, phlebitis, ulcers	20th Century Clinical Tests
Internal (TCM)	0.5 - 1 g	Administered as pills, powder, or soaked in wine	Rheumatic arthritis, sores, pain relief	Traditional Chinese Medicine

Experimental Protocols for Traditional Preparations

The following are detailed methodologies for preparing traditional **rosin**-based remedies.

Protocol for a Traditional Pine Resin Salve

This protocol is based on common elements from various traditional recipes for creating a topical healing salve.[\[2\]](#)[\[6\]](#)[\[10\]](#)[\[13\]](#)

Materials:

- Pine Resin (**Rosin**)
- Carrier Oil (e.g., Olive Oil, Almond Oil)
- Beeswax (grated)
- Double boiler or a heatproof glass bowl and a saucepan
- Fine-mesh strainer or cheesecloth
- Storage containers (e.g., glass jars, tins)

Methodology:

- Preparation: If the pine resin is in large chunks, freeze it to make it brittle. Place the frozen resin in a thick bag and break it into smaller pieces with a hammer. This increases the surface area and speeds up the melting process.
- Infusion: Combine the pine resin and carrier oil in the top of a double boiler. A common starting ratio is 1:1 by volume (e.g., 1/2 cup of resin to 1/2 cup of oil).^[13]
- Melting: Gently heat the mixture over low heat, stirring occasionally, until the resin has completely melted into the oil. This process can be slow; do not overheat as pine resin is flammable.^{[6][13]}
- Straining: Once the resin is fully dissolved, carefully strain the mixture through a fine-mesh strainer or cheesecloth to remove any bark and other debris.^{[10][13]}
- Adding Beeswax: Return the strained oil-resin mixture to the double boiler. For every cup of the oil-resin mixture, add approximately 1/4 cup of grated beeswax.^{[6][13]} Use less beeswax for a softer salve and more for a firmer balm.
- Final Melt: Continue to heat gently until the beeswax is completely melted and incorporated into the mixture.
- Pouring and Cooling: Remove from heat and pour the hot liquid into clean, dry storage containers. Allow the salve to cool completely at room temperature, during which it will solidify.

- Storage: Store in a cool, dark place.

Protocol for a Traditional Chinese Medicine (TCM) Decoction of Rosin (Song Xiang)

This is a general protocol for preparing a TCM decoction, which can be applied to formulations including Song Xiang.

Materials:

- Prescribed herbs including Song Xiang (**Rosin**)
- Ceramic or glass pot (avoid metal)
- Water

Methodology:

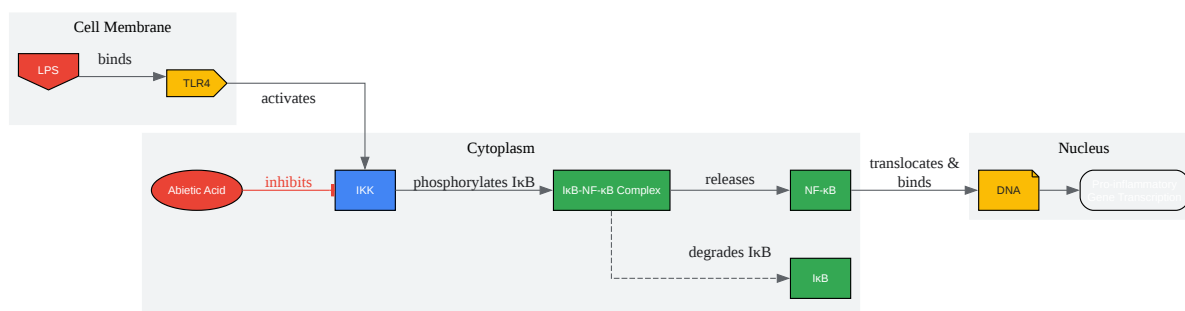
- Soaking: Place the prescribed herbs in the pot and add cold water to cover the herbs by about one inch. Let them soak for 20-30 minutes.
- First Decoction: Bring the mixture to a boil over high heat, then reduce the heat to a simmer. Continue to simmer for approximately 40 minutes.
- Straining: Strain the liquid into a bowl, pressing the herbs to extract as much liquid as possible. This is the first dose.
- Second Decoction: Add water back to the pot with the same herbs, ensuring they are covered. Bring to a boil and then simmer for about 30 minutes.
- Straining: Strain the liquid as before. This is the second dose.
- Administration: The two doses are typically consumed separately, often warm and about 30-60 minutes after a meal.

Visualization of Signaling Pathways and Workflows

The therapeutic effects of **rosin**, as observed in traditional medicine, can be attributed to the pharmacological activities of its constituent resin acids, primarily abietic acid and dehydroabietic acid. Modern research has identified key signaling pathways that are modulated by these compounds.

Anti-Inflammatory Signaling Pathway of Abietic Acid

Abietic acid exerts its anti-inflammatory effects by inhibiting the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. Abietic acid has been shown to prevent the phosphorylation and subsequent degradation of I κ B, the inhibitory protein that sequesters NF- κ B in the cytoplasm. This action blocks the translocation of NF- κ B to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[9][14]

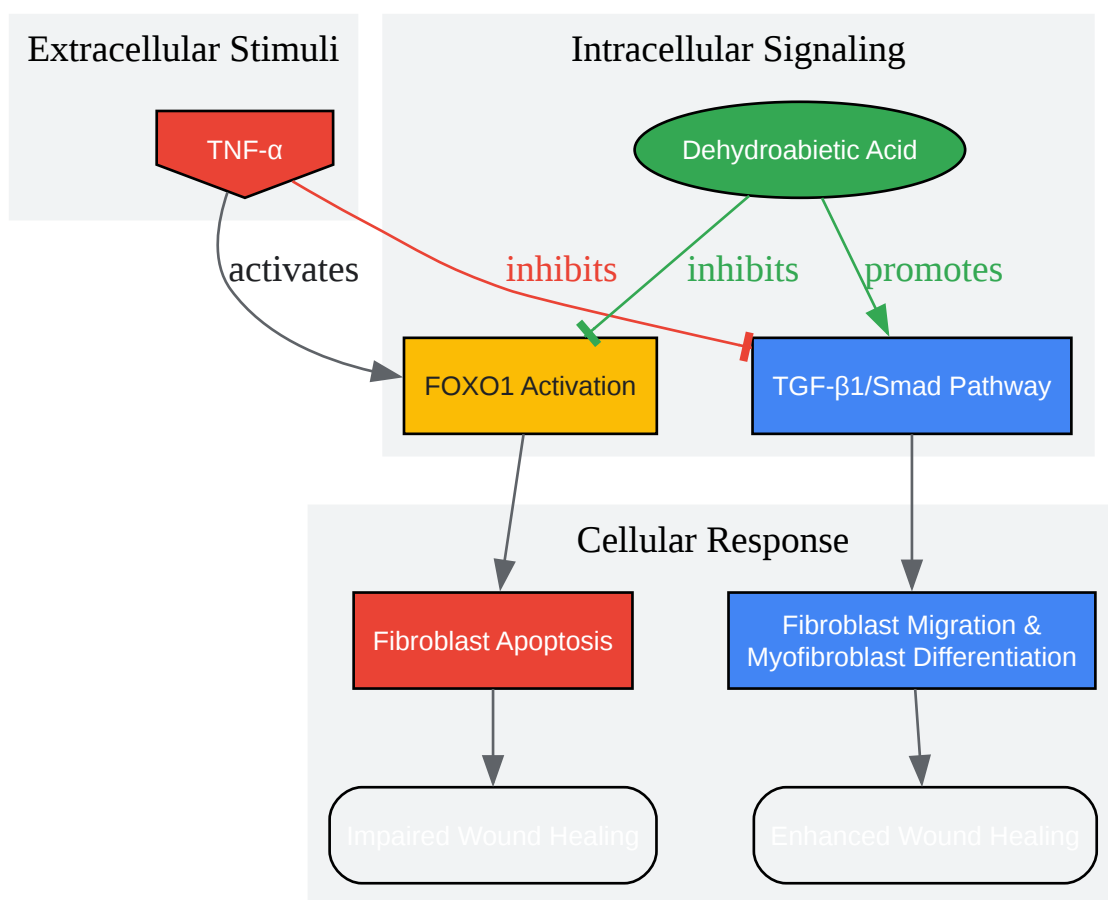


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Caption: Abietic acid's inhibition of the NF- κ B inflammatory pathway.

Wound Healing and Anti-inflammatory Pathway of Dehydroabietic Acid

Dehydroabietic acid (DAA) contributes to wound healing and inflammation reduction through multiple pathways. It can suppress inflammation by inhibiting Src, Syk, and TAK1 kinases, which are upstream regulators of both NF- κ B and AP-1 signaling.[5][15] Additionally, in the context of wound healing, DAA can counteract the negative effects of TNF- α . TNF- α typically impairs healing by activating the pro-apoptotic factor FOXO1 and suppressing the TGF- β 1/Smad pathway, which is crucial for fibroblast migration and differentiation. DAA reverses these effects, promoting cell survival and the tissue-rebuilding processes essential for wound closure.[3]

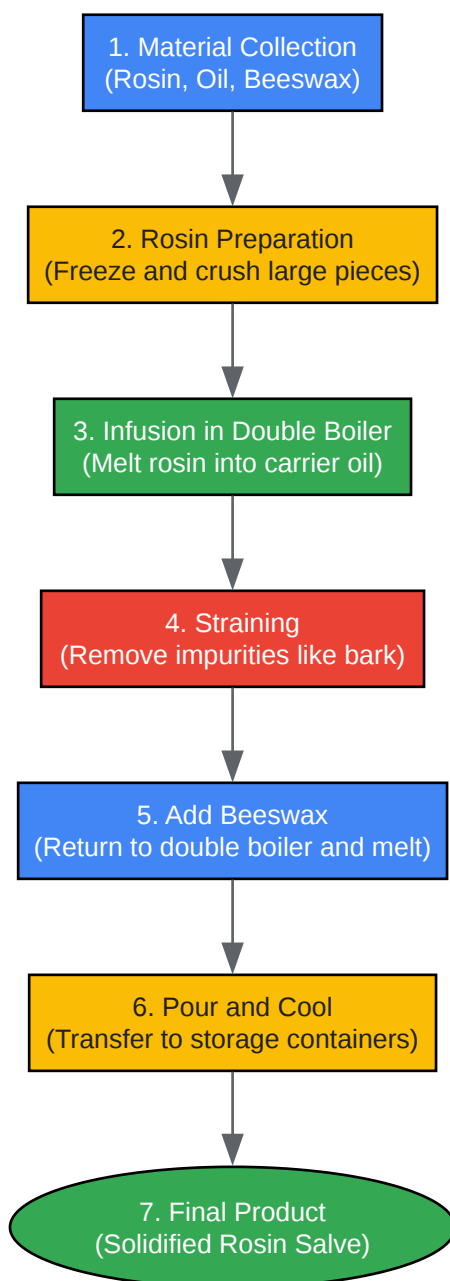


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Caption: Dehydroabietic acid's role in promoting wound healing.

Experimental Workflow for Traditional Salve Preparation

The process of creating a traditional **rosin** salve follows a logical workflow from raw material collection to the final product.



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Caption: Workflow for preparing a traditional **rosin** salve.

Conclusion

The historical application of **rosin** in traditional medicine provides a rich legacy of ethnopharmacological knowledge. Its consistent use across cultures for treating wounds, infections, inflammation, and respiratory ailments highlights its significant therapeutic efficacy. Modern scientific investigation has begun to validate these traditional uses, identifying the constituent resin acids as potent modulators of key signaling pathways involved in inflammation and tissue repair, such as the NF- κ B and TGF- β 1/Smad pathways. The data and protocols presented in this guide offer a valuable resource for further research and development, potentially leading to the discovery of new therapeutic agents derived from this ancient natural remedy. Further studies are warranted to fully explore the synergistic effects of the complex mixture of compounds found in natural **rosin** and to develop standardized, safe, and effective formulations for modern clinical applications.

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